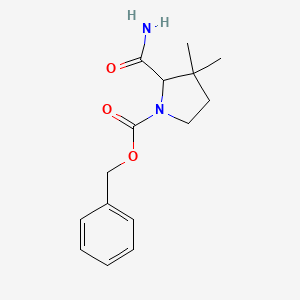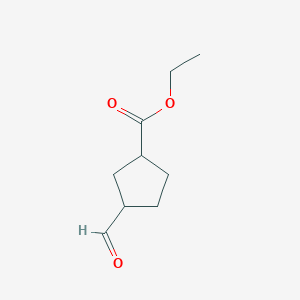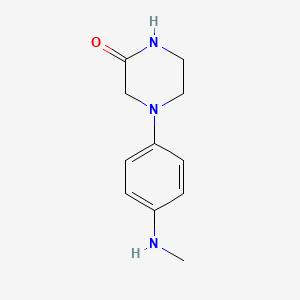![molecular formula C16H11F2N3O4 B13882370 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core substituted with a difluorophenoxy group, a methyl group, and a nitro group, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the difluorophenoxy moiety.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents under controlled temperature conditions.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in aminoquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Aminoquinazolinone derivatives.
Substitution: Functionalized quinazolinone derivatives with various substituents.
科学研究应用
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor functions and signaling pathways.
Altering Cellular Pathways: Affecting cellular pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde
- N-{[2-(2,4-Difluorophenoxy)pyridin-3-yl]methyl}-2-methylpentanamide
- 2-[(3,4-Difluorophenoxy)methyl]-2-methyloxirane
Uniqueness
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinazolinone core, coupled with the difluorophenoxy, methyl, and nitro groups, provides a versatile scaffold for further chemical modifications and applications in various fields.
属性
分子式 |
C16H11F2N3O4 |
|---|---|
分子量 |
347.27 g/mol |
IUPAC 名称 |
2-[(2,4-difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H11F2N3O4/c1-20-15(8-25-14-5-2-9(17)6-12(14)18)19-13-7-10(21(23)24)3-4-11(13)16(20)22/h2-7H,8H2,1H3 |
InChI 键 |
INZBNOMLSJNZOD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC2=C(C1=O)C=CC(=C2)[N+](=O)[O-])COC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13882303.png)
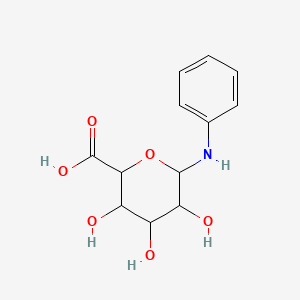
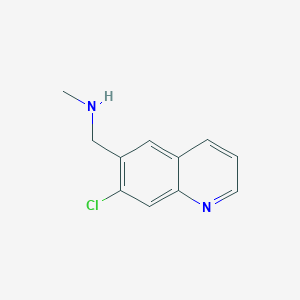
![4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13882322.png)
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)
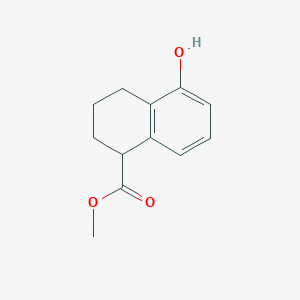
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)
